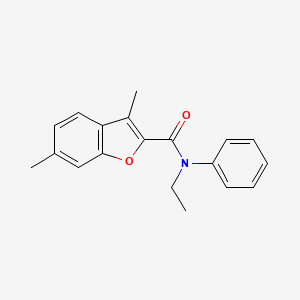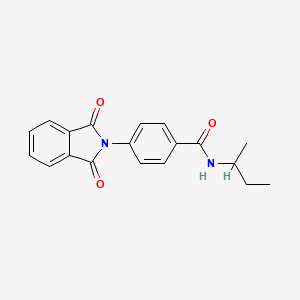
N-ethyl-3,6-dimethyl-N-phenyl-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-3,6-dimethyl-N-phenyl-1-benzofuran-2-carboxamide, also known as EMDP or Ethylone, is a synthetic designer drug that belongs to the cathinone class. It is a psychoactive substance that has gained popularity in recent years due to its stimulant and euphoric effects. The chemical structure of EMDP is similar to that of MDMA, which is a popular recreational drug. However, EMDP is not as potent as MDMA and has a shorter duration of action.
Mecanismo De Acción
N-ethyl-3,6-dimethyl-N-phenyl-1-benzofuran-2-carboxamide acts on the central nervous system by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This leads to an increase in the levels of these neurotransmitters in the brain, which results in a stimulant effect. N-ethyl-3,6-dimethyl-N-phenyl-1-benzofuran-2-carboxamide also binds to the serotonin transporter, which causes it to release more serotonin into the synaptic cleft. This leads to an increase in serotonin signaling, which is associated with feelings of happiness and well-being.
Biochemical and Physiological Effects:
N-ethyl-3,6-dimethyl-N-phenyl-1-benzofuran-2-carboxamide has been found to have a range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol and adrenaline. N-ethyl-3,6-dimethyl-N-phenyl-1-benzofuran-2-carboxamide has been found to have neurotoxic effects on the brain, particularly on the serotonergic system. This can lead to long-term changes in mood, behavior, and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-ethyl-3,6-dimethyl-N-phenyl-1-benzofuran-2-carboxamide has several advantages and limitations for use in lab experiments. Its low potency and short duration of action make it useful for studying the effects of stimulants on the brain without the risk of overdose or long-term toxicity. However, its effects on the serotonergic system can make it difficult to interpret results, as changes in mood and behavior may be due to neurotoxicity rather than the drug's direct effects.
Direcciones Futuras
There are several future directions for research on N-ethyl-3,6-dimethyl-N-phenyl-1-benzofuran-2-carboxamide. One area of interest is its potential as a treatment for depression and other mood disorders. Its ability to increase serotonin signaling in the brain may make it useful for treating these conditions. Another area of interest is its potential as a tool for studying the role of the serotonergic system in mood and behavior. Further research is needed to fully understand the effects of N-ethyl-3,6-dimethyl-N-phenyl-1-benzofuran-2-carboxamide on the brain and its potential as a therapeutic agent.
Métodos De Síntesis
N-ethyl-3,6-dimethyl-N-phenyl-1-benzofuran-2-carboxamide can be synthesized using various methods, including reductive amination, Mannich reaction, and Friedel-Crafts acylation. The most common method of synthesis involves the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with ethylamine and aluminum amalgam in ethanol. The resulting product is then treated with hydrochloric acid to yield N-ethyl-3,6-dimethyl-N-phenyl-1-benzofuran-2-carboxamide.
Aplicaciones Científicas De Investigación
N-ethyl-3,6-dimethyl-N-phenyl-1-benzofuran-2-carboxamide has been used in scientific research to study its effects on the central nervous system. It has been found to act as a serotonin-norepinephrine-dopamine reuptake inhibitor, which means that it increases the levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other stimulants, such as cocaine and amphetamines.
Propiedades
IUPAC Name |
N-ethyl-3,6-dimethyl-N-phenyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-4-20(15-8-6-5-7-9-15)19(21)18-14(3)16-11-10-13(2)12-17(16)22-18/h5-12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRKPPPZVAFVBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5195257.png)
![1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5195260.png)
![ethyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5195268.png)


![2-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B5195295.png)
![1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-furoyl)piperazine](/img/structure/B5195305.png)
![[1-(1-benzofuran-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinyl]methanol](/img/structure/B5195318.png)
![3-(3,4-difluorophenyl)-5-(methylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5195319.png)
![5-cyano-4-(2-furyl)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]thio}-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5195325.png)

![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylurea](/img/structure/B5195345.png)
![(2S)-2-isopropyl-1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-methylpiperazine](/img/structure/B5195353.png)
